For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cyclo(Phe-Phe): Core Properties and Structure
Introduction
Cyclo(L-phenylalanyl-L-phenylalanine), commonly referred to as Cyclo(Phe-Phe), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of compounds. DKPs are the simplest form of cyclic peptides and are widely present in nature, exhibiting a range of biological and pharmacological activities.[1] Cyclo(Phe-Phe) itself has garnered significant interest due to its unique structural features and potential therapeutic applications, including its role as a dual inhibitor of the serotonin (B10506) transporter and acetylcholinesterase, as well as its anti-biofilm properties.[2] This technical guide provides a comprehensive overview of the core properties, structure, and known biological activities of Cyclo(Phe-Phe), along with relevant experimental protocols.
Basic Properties
Cyclo(Phe-Phe) is a white to off-white powder.[3] Its fundamental chemical and physical properties are summarized in the tables below.
Table 1: Chemical and Physical Properties of Cyclo(Phe-Phe)
| Property | Value | Reference |
| CAS Number | 2862-51-3 | [2] |
| Molecular Formula | C₁₈H₁₈N₂O₂ | [2] |
| Molecular Weight | 294.35 g/mol | [2] |
| Melting Point | 315-316 °C | [2] |
| Boiling Point | 594.2°C at 760 mmHg | [2] |
| Density | 1.186 g/cm³ | [2] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | [4][5] |
Table 2: Spectroscopic Data of Cyclo(Phe-Phe)
| Spectroscopic Data | Description | Reference |
| ¹H NMR | Aromatic protons typically resonate in the downfield region, while the α-protons of the peptide backbone are found further upfield. | [4] |
| ¹³C NMR | Provides complementary structural information to ¹H NMR. | [3][4] |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) with techniques like Electrospray Ionization (ESI) is used for precise molecular weight and elemental composition determination. | [4] |
| Single-Crystal XRD | The conformation reveals an intramolecular CH-π interaction. | [6] |
Structure
Cyclo(Phe-Phe) is a 2,5-diketopiperazine derivative featuring benzyl (B1604629) groups at positions 3 and 6 in the 3S,6S-diastereomer form.[2] The rigid cyclic backbone is a key feature of its structure. Superimposition of single-crystal X-ray diffraction (XRD) structures of Cyclo(Phe-Phe) reveals a consistent conformation characterized by an intramolecular CH-π interaction.[6]
Experimental Protocols
Synthesis
Solid-phase peptide synthesis (SPPS) is a common method for synthesizing cyclic dipeptides like Cyclo(Phe-Phe). The following is a generalized protocol based on the widely used Fmoc/tBu strategy.
Generalized Solid-Phase Synthesis of Cyclo(Phe-Phe)
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in a solvent like N,N-dimethylformamide (DMF).[7][8]
-
First Amino Acid Coupling: Couple the first Fmoc-protected phenylalanine (Fmoc-Phe-OH) to the resin using a coupling agent such as HBTU/HOBt or DIC/Oxyma.[9]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound phenylalanine using a solution of piperidine (B6355638) in DMF.[7][10]
-
Second Amino Acid Coupling: Couple the second Fmoc-Phe-OH to the deprotected N-terminus of the first phenylalanine residue.
-
Fmoc Deprotection: Remove the Fmoc group from the dipeptide.
-
Cleavage and Cyclization: Cleave the linear dipeptide from the resin. The cyclization to form the diketopiperazine ring can occur spontaneously upon cleavage or may require specific conditions such as heating in a suitable solvent.
-
Purification: Purify the crude Cyclo(Phe-Phe) using techniques like flash chromatography or preparative high-performance liquid chromatography (HPLC).[11]
Caption: Generalized workflow for the solid-phase synthesis of Cyclo(Phe-Phe).
Purification
High-performance liquid chromatography (HPLC) is a standard method for the purification of cyclic dipeptides.
General HPLC Purification Protocol
-
Column: A reverse-phase C18 column is typically used.[12]
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid (TFA), is employed.[12]
-
Detection: UV detection at wavelengths around 210 nm and 254 nm is common for peptides containing aromatic residues.[11]
-
Fraction Collection: Fractions containing the purified peptide are collected, combined, and the solvent is removed, typically by lyophilization.[12]
Characterization
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and elemental composition of the synthesized Cyclo(Phe-Phe).[4]
-
Ionization Technique: Electrospray ionization (ESI) is a commonly used soft ionization technique for peptides.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state structure and conformation of Cyclo(Phe-Phe).[4]
-
¹H NMR: Provides information on the proton environment. The aromatic protons of the phenylalanine side chains are expected in the 7.2-7.4 ppm range, with α-protons of the backbone appearing more upfield.[4]
-
¹³C NMR: Complements the ¹H NMR data for full structural confirmation.[3]
-
2D NMR Techniques: Experiments like COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals and to determine through-bond and through-space connectivities, which helps in defining the three-dimensional structure.[4]
Biological Activities and Signaling Pathways
Cyclo(Phe-Phe) has demonstrated several interesting biological activities.
Dual Inhibition of Serotonin Transporter and Acetylcholinesterase
Cyclo(Phe-Phe) has been identified as a dual inhibitor of the serotonin transporter (SERT) and acetylcholinesterase (AChE).[2] This dual activity makes it a potential candidate for the development of therapeutic agents for neurological and psychiatric disorders.[2]
-
Acetylcholinesterase (AChE) Inhibition: AChE is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132).[13] Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which can be beneficial in conditions like Alzheimer's disease.[13] The mechanism of inhibition by many compounds involves binding to the active site or a peripheral anionic site of the enzyme.[14][15]
Caption: Simplified diagram of acetylcholinesterase inhibition by Cyclo(Phe-Phe).
-
Serotonin Transporter (SERT) Inhibition: SERT is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[16] Inhibition of SERT increases the extracellular concentration of serotonin, a mechanism used by many antidepressant drugs.[16]
Caption: Simplified diagram of serotonin transporter inhibition by Cyclo(Phe-Phe).
Anti-biofilm and Anti-adherence Activity
Cyclo(Phe-Phe) has been shown to act as an anti-biofilm and anti-adherence agent against oral pathogens.[2] Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.[5][17] The mechanism of anti-biofilm activity for many compounds involves interference with quorum sensing, inhibition of initial bacterial attachment, or disruption of the extracellular polymeric substance (EPS) matrix.[5][18]
Caption: Potential points of interference of Cyclo(Phe-Phe) in the biofilm formation process.
Anticancer Activity
Cyclic dipeptides, including Cyclo(Phe-Phe), have been investigated for their anticancer properties.[19] Studies have shown that some cyclic peptides can induce cytotoxic and cytostatic effects in cancer cells, such as melanoma.[19] While the precise mechanism of action for Cyclo(Phe-Phe) in cancer is still under investigation, the rigid structure of cyclic peptides is thought to contribute to their enhanced biological activity compared to their linear counterparts.[19]
Conclusion
Cyclo(Phe-Phe) is a cyclic dipeptide with well-defined physicochemical properties and a conformationally constrained structure. Its demonstrated biological activities as a dual inhibitor of key neurotransmitter transporters and as an anti-biofilm agent highlight its potential for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, purify, and characterize Cyclo(Phe-Phe) and its analogs for further exploration of their therapeutic potential.
References
- 1. A systematic study of the valence electronic structure of cyclo(Gly–Phe), cyclo(Trp–Tyr) and cyclo(Trp–Trp) dipeptides in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP04050B [pubs.rsc.org]
- 2. lookchem.com [lookchem.com]
- 3. Conformational studies of cyclo(L-Phe-L-Pro-Gly-L-Pro)2 by 13C nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclo(-Phe-Trp) | Benchchem [benchchem.com]
- 5. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. wernerlab.weebly.com [wernerlab.weebly.com]
- 9. rsc.org [rsc.org]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 11. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mechanism for the inhibition of acetylcholinesterases by irinotecan (CPT-11) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A mechanism of uncompetitive inhibition of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms and Impact of Biofilms and Targeting of Biofilms Using Bioactive Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Small Molecule Anti-biofilm Agents Developed on the Basis of Mechanistic Understanding of Biofilm Formation [frontiersin.org]
- 19. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
